molecular formula C23H41N5O3 B039273 Philanthotoxin 343 CAS No. 115976-93-7

Philanthotoxin 343

Cat. No. B039273
M. Wt: 435.6 g/mol
InChI Key: DTWANULJDRVTFI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Philanthotoxin 343 (PhTX-343) is a naturally occurring compound that belongs to the family of alkaloids. It is a potent blocker of ionotropic glutamate receptors, which are responsible for the majority of excitatory neurotransmission in the central nervous system. PhTX-343 has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

AMPAR Antagonism

Philanthotoxin-343 (PhTX-343) is recognized for its role as a noncompetitive antagonist at ionotropic receptors like AMPARs. A study conducted by Jørgensen et al. (2005) explored the effects of varying the amino acid side chain in PhTX-343 analogues, which demonstrated that steric bulk in the amino acid moiety is well tolerated in binding to AMPARs. This suggests a significant potential for PhTX-343 in studying AMPAR-mediated processes and developing related therapeutics (Jørgensen et al., 2005).

Selectivity for Nicotinic Acetylcholine Receptors

Research by Kachel et al. (2019) highlighted PhTX-343's strong selectivity for neuronal over muscle-type nicotinic acetylcholine receptors (nAChRs). The study showed that certain analogues of PhTX-343 exhibited exceptional potency and selectivity for α3β4 nAChRs, opening avenues for targeting specific subtypes of nAChRs (Kachel et al., 2019).

Potential in Insecticidal Compounds

In a 2021 study by Luck et al., modifications in the polyamine and amino acid moieties of PhTX-343 were investigated for their effects on the antagonism of nicotinic acetylcholine receptors in locusts. This study revealed the potential of PhTX-343 analogues to be developed into insecticidal compounds with a novel mode of action, suggesting its applicability in pest control (Luck et al., 2021).

Neuroprotection Against Retinal Damage

A study by Mohamad et al. (2021) explored the neuroprotective effects of PhTX-343 against NMDA-induced retinal injury in rats. The results indicated that pre-treatment with PhTX-343 preserved visual functions and prevented morphological changes in the retina, highlighting its potential in treating neurodegenerative disorders related to retinal damage (Mohamad et al., 2021).

Modulation of AMPA Receptors

Andersen et al. (2006) investigated the interaction of philanthotoxin analogues, including PhTX-343, with AMPA receptors. Their research provided insights into the molecular mechanism of how these compounds modulate AMPA receptor activity, which could be crucial for developing new therapeutic agents targeting these receptors (Andersen et al., 2006).

properties

CAS RN

115976-93-7

Product Name

Philanthotoxin 343

Molecular Formula

C23H41N5O3

Molecular Weight

435.6 g/mol

IUPAC Name

N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1

InChI Key

DTWANULJDRVTFI-NRFANRHFSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN

synonyms

philanthotoxin 343
philanthotoxin-343
PHTX 343
PHTX-343

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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